![molecular formula C17H12BrN3O3 B2767628 6-(3-Bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one CAS No. 942007-40-1](/img/structure/B2767628.png)

6-(3-Bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

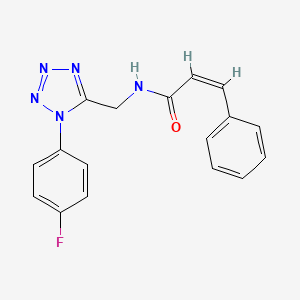

“6-(3-Bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one” is a complex organic compound. It contains a pyridazinone ring, which is a type of heterocyclic compound. The pyridazinone ring is substituted with a bromophenyl group at the 6-position and a nitrophenylmethyl group at the 2-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazinone ring, along with the attached bromophenyl and nitrophenylmethyl groups. The bromine and nitro groups are likely to significantly influence the compound’s chemical behavior .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The bromine atom and the nitro group could potentially be reactive sites .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

- Kinase Inhibitors : The compound’s ability to inhibit kinases—key enzymes involved in cell signaling pathways—has implications for drug discovery. Scientists investigate its potential as a kinase inhibitor in diseases like cancer and inflammation .

- Light-Emitting Materials : Researchers explore their luminescent properties for use in organic light-emitting diodes (OLEDs) and optoelectronic devices .

- Photochemical Reactions : Bromonitropyridazinone participates in photochemical reactions, including photoisomerization and photodimerization. Understanding these processes aids in designing light-responsive materials .

- Enzyme Inhibition Studies : Bromonitropyridazinone derivatives may act as enzyme inhibitors. Their interaction with enzymes provides valuable information for drug design and understanding biological pathways .

- Herbicide Potential : Bromonitropyridazinone derivatives may exhibit herbicidal properties. Researchers investigate their effectiveness against weeds .

- Chemosensors : Scientists design chemosensors based on its interaction with specific analytes. These sensors detect target molecules in complex samples .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Photophysics and Photochemistry

Biological Applications

Agrochemical Research

Analytical Chemistry

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O3/c18-14-3-1-2-13(10-14)16-8-9-17(22)20(19-16)11-12-4-6-15(7-5-12)21(23)24/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVZUJZRQGWQON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B2767546.png)

![(E)-6-methyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2767551.png)

![(4-Benzylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone](/img/structure/B2767552.png)

![6-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2767555.png)

![N-(2,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2767556.png)

![1-[2-(3-Methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2767559.png)

![2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2767563.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2767564.png)

![methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2767567.png)

![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate hcl](/img/structure/B2767568.png)